N-(3-bromophenyl)-2-phenoxypropanamide
Description
N-(3-Bromophenyl)-2-phenoxypropanamide (CAS: 349088-82-0) is an amide derivative with the molecular formula C₁₅H₁₄BrNO₂ and a molecular weight of 320.18 g/mol . Structurally, it consists of a phenoxy group attached to a propanamide backbone, with a bromine substituent at the meta position of the phenyl ring (Fig. 1). This compound is of interest in medicinal and agrochemical research due to its structural similarity to bioactive amides and phenoxypropanamide derivatives.
Properties
Molecular Formula |
C15H14BrNO2 |
|---|---|
Molecular Weight |
320.18 g/mol |
IUPAC Name |
N-(3-bromophenyl)-2-phenoxypropanamide |
InChI |
InChI=1S/C15H14BrNO2/c1-11(19-14-8-3-2-4-9-14)15(18)17-13-7-5-6-12(16)10-13/h2-11H,1H3,(H,17,18) |
InChI Key |
GVARQEALQOHDOV-UHFFFAOYSA-N |
SMILES |
CC(C(=O)NC1=CC(=CC=C1)Br)OC2=CC=CC=C2 |
Canonical SMILES |
CC(C(=O)NC1=CC(=CC=C1)Br)OC2=CC=CC=C2 |
Origin of Product |
United States |
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Bromophenyl-Substituted Amides
N-(2-Bromophenyl)-3-Chloropropanamide (CAS: 545364-03-2)
- Structure: Differs in the position of the bromine (ortho vs. meta) and the propanamide chain (3-chloro vs. 2-phenoxy).
- Molecular Weight : 262.53 g/mol .
- Key Difference: The absence of a phenoxy group and the presence of a chlorine atom may reduce lipophilicity compared to the target compound.
2-Bromo-N-(2,6-Difluorophenyl)Propanamide
- Structure : Bromine on the propanamide chain rather than the phenyl ring; difluorophenyl substituent.
- Activity: Not explicitly reported in the evidence, but fluorinated analogs often exhibit enhanced metabolic stability .
Phenoxypropanamide Derivatives
N-(2,4-Dichloro-5-(3-Methyl-2,6-Dioxo-4-(Trifluoromethyl)-2,3-Dihydropyrimidin-1(6H)-yl)Phenyl)-2-Phenoxypropanamide
- Structure: Incorporates a dichlorophenyl group and a trifluoromethyl-dihydropyrimidinone moiety.
- Activity: Demonstrated herbicidal activity (90% efficacy against Amaranthus spinosus at 75 g/ha) .
- Comparison: The trifluoromethyl and pyrimidinone groups enhance herbicidal potency but increase molecular complexity (MW: ~500 g/mol vs. 320.18 g/mol for the target compound) .
Other Amide Analogs
(±)-N-(3-Chlorophenethyl)-2-(6-Methoxynaphthalen-2-yl)Propanamide
- Structure : Uses a naproxen-derived naphthalene group and a 3-chlorophenethyl amine.
- Synthesis : Prepared via coupling of 2-(3-chlorophenyl)ethan-1-amine with (±)-naproxen .
- Key Difference: The bulky naphthalene group likely improves binding to cyclooxygenase (COX) enzymes, similar to naproxen, but reduces solubility compared to the simpler phenoxy group in the target compound .
3-Bromo-2-Hydroxy-2-Methyl-N-[4-Nitro-3-(Trifluoromethyl)Phenyl]Propanamide
Tabular Comparison of Key Properties
Critical Analysis of Structural-Activity Relationships
- Bromine Position : Meta-substitution (as in the target compound) may improve steric compatibility with biological targets compared to ortho-substituted analogs .
- Phenoxy vs. Bulky Groups: The phenoxy group in the target compound balances lipophilicity and solubility, whereas bulkier groups (e.g., naphthalene in ) enhance target affinity but reduce bioavailability.
- Electron-Withdrawing Substituents : Nitro and trifluoromethyl groups (e.g., ) increase reactivity and binding to enzymes but may introduce toxicity risks.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
